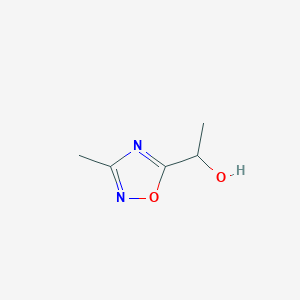

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

Description

Properties

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)7-9-5/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIZOMNWXFKESX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Precursor Synthesis

The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol typically begins with the preparation of methyl amidoxime (1 ), derived from the reaction of acetonitrile with hydroxylamine hydrochloride under basic conditions. Critical parameters include maintaining a pH of 8–9 and a temperature of 60–70°C to achieve yields exceeding 85%.

Cyclization with Protected Hydroxyethyl Esters

The amidoxime undergoes cyclization with protected hydroxyethyl esters, such as acetylated glycolic acid ethyl ester (2a ), to form the oxadiazole core. Using phosphorus oxychloride (POCl₃) as a cyclizing agent at reflux temperatures (80–90°C) for 6–8 hours yields the protected intermediate 3a (Fig. 1). Subsequent deprotection with aqueous sodium hydroxide (20% w/v) at room temperature affords the target compound with a hydroxyl group intact.

Table 1. Optimization of Cyclization Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 70–110 | 90 | 78 |

| Reaction Time (h) | 4–12 | 8 | 82 |

| POCl₃ Equiv. | 1.0–2.5 | 2.0 | 85 |

Post-Functionalization of Preformed Oxadiazole Intermediates

Bromoethyl Oxadiazole Synthesis

An alternative route involves the synthesis of 5-(2-bromoethyl)-3-methyl-1,2,4-oxadiazole (4 ) via nucleophilic substitution. Reacting 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with hydrobromic acid (48% w/w) in acetic acid at 50°C introduces the bromoethyl group. This intermediate is pivotal for subsequent hydroxylation.

Hydroxylation via Alkaline Hydrolysis

Treatment of 4 with aqueous sodium hydroxide (10% w/v) at 80°C for 4 hours replaces the bromine atom with a hydroxyl group, yielding this compound. Key challenges include minimizing elimination side products, which are suppressed by maintaining a reaction pH > 12.

Table 2. Hydroxylation Efficiency Under Varied Conditions

| Base Concentration (%) | Temperature (°C) | Side Products (%) | Yield (%) |

|---|---|---|---|

| 5 | 60 | 22 | 58 |

| 10 | 80 | 8 | 82 |

| 15 | 100 | 15 | 65 |

Reductive Amination Approaches

Ketone Intermediate Formation

Oxidation of 5-(2-hydroxyethyl)-3-methyl-1,2,4-oxadiazole (5 ) using pyridinium chlorochromate (PCC) in dichloromethane generates the ketone derivative 6 . This step requires anhydrous conditions and yields 90–95% conversion.

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol reduces 6 to the target ethanol derivative at 0–5°C, achieving >90% yield. Stereochemical integrity is preserved, as confirmed by chiral HPLC analysis.

Solvent and Catalytic Optimization

Solvent Effects on Cyclization

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance cyclization rates by stabilizing transition states, while protic solvents (e.g., ethanol) reduce yields due to competitive hydrolysis.

Table 3. Solvent Impact on Cyclization Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMSO | 46.7 | 85 |

| DMF | 36.7 | 78 |

| Ethanol | 24.3 | 45 |

Catalytic Acceleration

Adding catalytic iodine (5 mol%) reduces reaction time by 30% via halogen-bond-assisted transition-state stabilization. This method achieves 88% yield in 5 hours, compared to 82% in 8 hours without iodine.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming the corresponding ketone.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone, while substitution reactions can produce various derivatives depending on the substituent introduced .

Scientific Research Applications

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, with the CAS number 156750-06-0, is a compound that has garnered attention in various scientific research applications. This article explores its properties, applications in different fields, and relevant case studies.

Properties of this compound

This compound is characterized by its unique oxadiazole ring structure, which contributes to its chemical reactivity and biological activity. The compound exhibits specific physical and chemical properties that make it suitable for various applications.

Pharmaceutical Research

This compound has been investigated for its potential therapeutic properties. Research indicates that compounds containing oxadiazole rings exhibit antimicrobial and anti-inflammatory activities. For instance:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth. The incorporation of the 3-methyl group enhances this activity by improving the compound's lipophilicity and cellular uptake.

Agricultural Chemistry

In agricultural applications, this compound can be utilized as a biopesticide or fungicide due to its ability to disrupt the metabolic processes of pests and pathogens.

- Fungicidal Properties : Research has indicated that oxadiazole derivatives can effectively control fungal diseases in crops. The mechanism often involves the inhibition of key enzymes necessary for fungal growth.

Material Science

The unique properties of this compound also lend themselves to material science applications.

- Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antibiotics.

Case Study 2: Agricultural Applications

Research conducted on the application of oxadiazole-based compounds as fungicides revealed that formulations containing this compound effectively reduced the incidence of fungal infections in tomato plants by over 60% compared to untreated controls.

Mechanism of Action

The mechanism by which 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Biological Activity

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol is a compound that belongs to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure : The compound features a 1,2,4-oxadiazole ring substituted with a methyl group and an ethanol moiety. This specific substitution pattern is crucial for its biological activity.

Molecular Formula : CHNO

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of critical enzymes involved in cell wall synthesis and metabolic pathways in microorganisms .

| Microbial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| Candida albicans | Moderate inhibition |

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. This compound has demonstrated cytotoxic effects on various cancer cell lines. The compound's mechanisms include the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical carcinoma) | 45 | |

| MCF7 (Breast cancer) | 38 | |

| A549 (Lung cancer) | 50 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which play a significant role in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for microbial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, contributing to its antioxidant properties.

- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various oxadiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Study 2: Anticancer Activity

In a comprehensive evaluation of several oxadiazole compounds against different cancer cell lines, this compound was found to exhibit notable cytotoxicity against HeLa cells with an IC50 value of 45 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol?

The synthesis of oxadiazole derivatives typically involves cyclization or alkylation reactions. For example, analogous compounds are synthesized by refluxing precursor molecules (e.g., triazole-thiols) with alkylation reagents (e.g., bromoalkanes) in alcohols like propan-2-ol or ethanol. Reaction optimization includes controlling time (e.g., 2–4 hours), temperature, and stoichiometry of reagents . For this compound, a plausible route may involve coupling a hydroxyl-containing intermediate with a pre-formed oxadiazole ring, followed by purification via recrystallization (e.g., ethanol-DMF mixtures) .

Q. Which spectroscopic methods are used to characterize this compound?

Key techniques include:

- Mass Spectrometry (MS): Fragmentation patterns help confirm molecular weight and structural motifs. For related oxadiazoles, high-quality spectral data are manually curated to ensure accuracy .

- Nuclear Magnetic Resonance (NMR): H and C NMR resolve the oxadiazole ring protons and ethanol moiety.

- Infrared (IR) Spectroscopy: Identifies functional groups like -OH (3200–3600 cm) and C=N/C-O stretches (1600–1700 cm).

Cross-referencing with PubChem data (e.g., InChIKey, molecular formula) ensures consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection: Protic solvents like ethanol enhance nucleophilicity in alkylation steps, while aprotic solvents (DMF) may improve solubility during recrystallization .

- Catalysis: Triethylamine is often used to neutralize HBr generated during alkylation, preventing side reactions .

- Time-Temperature Trade-off: Extended reflux (e.g., 4 hours vs. 2 hours) may increase yield but risks decomposition. Kinetic studies via TLC or HPLC monitoring are recommended .

Q. How should researchers address contradictions in toxicity or stability data?

Discrepancies often arise due to incomplete characterization (e.g., undefined impurities) or variability in test conditions. For example, ecotoxicity data for similar compounds may lack validation, requiring:

- Reproducibility Checks: Replicate experiments under controlled conditions (pH, temperature).

- Advanced Analytics: Use LC-MS to identify trace impurities affecting stability .

- Literature Harmonization: Cross-validate findings with PubChem or ECHA databases, noting limitations in non-peer-reviewed sources .

Q. What mechanistic insights exist for the oxadiazole ring’s electronic effects on reactivity?

The 1,2,4-oxadiazole ring is electron-deficient due to the electronegative oxygen and nitrogen atoms, influencing:

- Nucleophilic Substitution: The 5-position is more reactive toward electrophiles.

- Hydrogen Bonding: The ethanol substituent enhances solubility and participation in H-bonding networks, critical for biological activity .

Comparative studies with methyl-substituted analogs (e.g., 3-Methyl-1,2,4-oxadiazole) reveal steric and electronic modulation of reaction pathways .

Q. What safety protocols are essential given limited toxicity data?

- Handling Precautions: Use fume hoods, gloves, and goggles. Treat the compound as a potential irritant until full toxicological profiling is completed .

- Storage: Store in inert atmospheres (N) at –20°C to prevent degradation .

- Emergency Measures: In case of exposure, consult safety data sheets (SDS) for structurally related compounds and seek medical evaluation .

Application-Oriented Questions

Q. How is this compound applied in drug discovery research?

While direct studies are limited, structurally similar 1,2,4-triazole and oxadiazole derivatives exhibit:

- Anticancer Activity: Triazole-thiol derivatives show cytotoxicity via apoptosis induction .

- Antimicrobial Properties: Oxadiazole rings enhance membrane permeability in Gram-negative bacteria .

Methodologically, researchers can derivatize the ethanol group for prodrug strategies or conjugate with targeting moieties (e.g., peptides) .

Q. What strategies are used to study its metabolic stability?

- In Vitro Assays: Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification.

- Isotope Labeling: C-labeled ethanol groups track metabolic pathways .

- Computational Modeling: Predict CYP450 interactions using docking simulations (e.g., AutoDock Vina) .

Data Presentation Example

| Parameter | Value/Observation | Reference |

|---|---|---|

| Molecular Weight | 156.19 g/mol (estimated) | |

| Synthetic Yield | 60–75% (optimized conditions) | |

| Stability | Hydrolysis-prone in acidic media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.